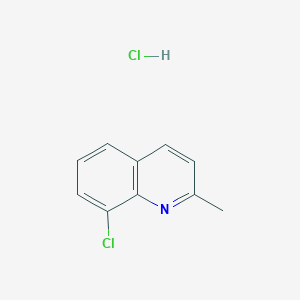
8-Chloro-2-methylquinoline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2-methylquinoline hydrochloride is a chemical compound with the CAS Number: 1268593-83-4 . It has a molecular weight of 214.09 and its IUPAC name is 8-chloro-2-methylquinoline hydrochloride . It is usually stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 8-Chloro-2-methylquinoline hydrochloride is represented by the InChI code: 1S/C10H8ClN.ClH/c1-7-5-6-8-3-2-4-9(11)10(8)12-7;/h2-6H,1H3;1H . The compound has a double-ring structure containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
8-Chloro-2-methylquinoline hydrochloride is a powder that is stored at room temperature . Its molecular formula is C10H8ClN and it has a molecular weight of 214.09 .Applications De Recherche Scientifique
Synthesis and Characterization
8-Hydroxyquinolines, including derivatives like 8-Chloro-2-methylquinoline, serve as crucial scaffolds for the synthesis of novel ligands and their metal complexes. These compounds are synthesized through reactions that introduce functional groups facilitating the formation of complexes with transition metals. These complexes are characterized using spectroscopic techniques and physicochemical analyses to determine their structure and properties. For instance, a study highlighted the synthesis of a novel ligand by reacting 1-methyl-1,2-dihydroquinolin-4-ol with 5-chloromethyl-8-hydroxyquinoline hydrochloride, leading to the development of metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) (K. Patel & H. S. Patel, 2017).
Antimicrobial Activity
The antimicrobial potential of 8-hydroxyquinoline derivatives is a significant area of research. These compounds exhibit in vitro antimicrobial activity against various strains of bacteria and fungi. The study on novel ligands and their metal complexes demonstrated enhanced antimicrobial activities, suggesting their potential as templates for developing new antimicrobial agents (K. Patel & H. S. Patel, 2017).
Analytical Applications
8-Hydroxyquinoline and its derivatives are also explored for their analytical applications, particularly in metal ion detection and separation. These compounds act as chelating agents, forming complexes with metal ions, which can be used for the selective detection and quantification of metals in various samples. For example, research on the spectroscopic determination of metal ions using 8-hydroxyquinoline highlights its application in the simultaneous detection of binary, ternary, and quaternary mixtures of metals like aluminium, iron, copper, titanium, and nickel (M. Blanco et al., 1989).
Safety And Hazards
Orientations Futures
Quinoline and its derivatives continue to be an area of interest in medicinal and synthetic organic chemistry due to their wide range of biological and pharmaceutical activities . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline and its analogues . Additionally, the exploration of the therapeutic potential of these compounds in various disease conditions is a promising direction .
Propriétés
IUPAC Name |
8-chloro-2-methylquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c1-7-5-6-8-3-2-4-9(11)10(8)12-7;/h2-6H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSKPSQTCNZQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Cl)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-methylquinoline hydrochloride | |
CAS RN |
1268593-83-4 |
Source


|
| Record name | 8-chloro-2-methylquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-2-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2883558.png)
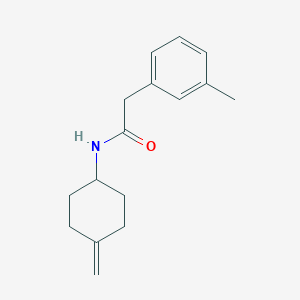
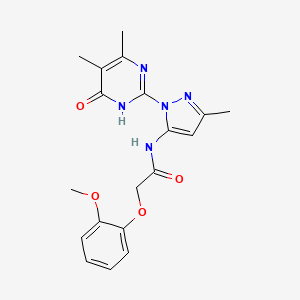
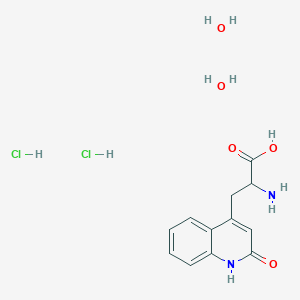
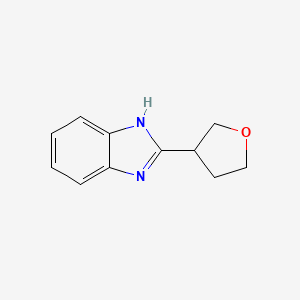
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2883564.png)
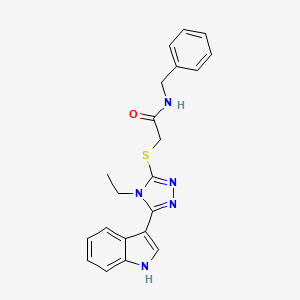
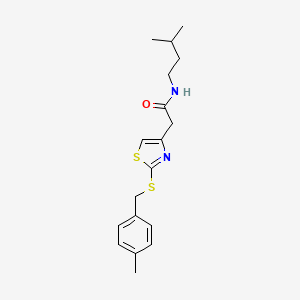
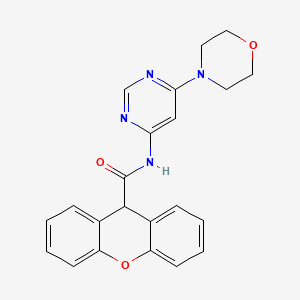
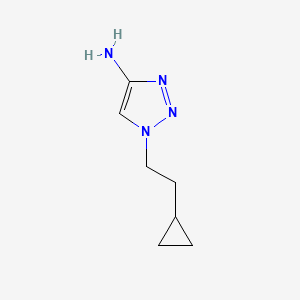
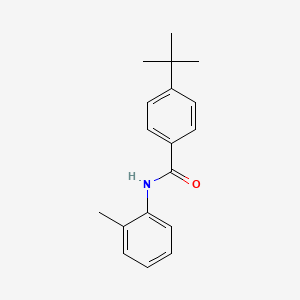
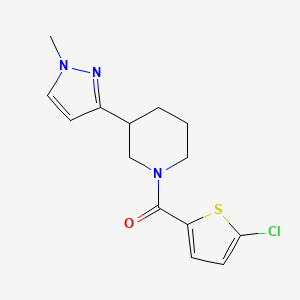
![3-[3-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2883578.png)
![N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2883581.png)